2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound with the molecular formula C7H12BrNO2 It is a brominated acetamide derivative that features a tetrahydrofuran ring
Mechanism of Action
Target of Action
The primary target of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
This compound acts as an active inhibitor of its targets . By binding to these receptors, it disrupts their normal function, thereby inhibiting the quorum sensing communication among bacteria and reducing their virulence .
Biochemical Pathways
Given its targets, it likely impacts thequorum sensing pathways in bacteria, which are responsible for coordinating group behaviors such as biofilm formation and virulence .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe and easier to treat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the bromination of N-(tetrahydro-2-furanylmethyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of N-(tetrahydro-2-furanylmethyl)acetamide derivatives with different functional groups.
Reduction Reactions: Formation of N-(tetrahydro-2-furanylmethyl)ethylamine.
Oxidation Reactions: Formation of tetrahydrofuran-2-carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)propionamide
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)butyramide
Uniqueness
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific bromination pattern and the presence of the tetrahydrofuran ring. This combination of structural features imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOUFILNKUDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589555 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-69-5 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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